molecular formula C11H12N2OS2 B15271388 1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine

1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine

Cat. No.: B15271388
M. Wt: 252.4 g/mol
InChI Key: WIHRZDCWPDXVNU-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine is a compound that features a unique structure combining a thieno[3,2-B]thiophene core with a piperazine moiety

Preparation Methods

The synthesis of 1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine typically involves the reaction of thieno[3,2-B]thiophene-2-carbonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Chemical Reactions Analysis

1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-B]thiophene core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The thieno[3,2-B]thiophene core is known to participate in π-π stacking interactions, which can influence the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

piperazin-1-yl(thieno[3,2-b]thiophen-5-yl)methanone

InChI

InChI=1S/C11H12N2OS2/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9/h1,6-7,12H,2-5H2

InChI Key

WIHRZDCWPDXVNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CS3

Origin of Product

United States

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